1-Boc-2-benzyl-4-piperidinone
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Overview
Description
Mechanism of Action
Target of Action
1-Boc-2-benzyl-4-piperidinone is a versatile heterocyclic building block used in the synthesis of various medicinal compounds . The specific targets of this compound can vary depending on the final medicinal compound it is used to synthesize.
Pharmacokinetics
It has a molecular weight of 289.37 , a boiling point of 409°C at 760 mmHg , and a melting point of 79-80°C . These properties can influence the compound’s pharmacokinetics and bioavailability.
Action Environment
The action environment of this compound can be influenced by various factors. For instance, its stability can be affected by temperature, as suggested by its known boiling and melting points . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-benzyl-4-piperidinone can be synthesized through various methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base, followed by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-benzyl-4-piperidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-Boc-2-benzyl-4-piperidinone is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical probes and inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Another piperidinone derivative used in medicinal chemistry.
1-Boc-4-piperidone: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness: 1-Boc-2-benzyl-4-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and biochemical probes .
Properties
IUPAC Name |
tert-butyl 2-benzyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXEVOJCOQNTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592760 |
Source
|
Record name | tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193480-28-3 |
Source
|
Record name | tert-Butyl 2-benzyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-2-benzylpiperidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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